2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile
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Overview
Description
2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzonitrile group attached to a pyrimidine ring, which is further substituted with a chloro and methoxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile typically involves the reaction of 2-chloro-5-methoxy-6-oxopyrimidine with benzonitrile derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylbenzonitrile: Similar structure but lacks the pyrimidine ring.
5-Methoxy-2-pyrimidinylmethylbenzonitrile: Similar structure but lacks the chloro substituent.
Uniqueness
The presence of both the chloro and methoxy groups on the pyrimidine ring, along with the benzonitrile moiety, gives 2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile unique chemical properties
Properties
Molecular Formula |
C13H10ClN3O2 |
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Molecular Weight |
275.69 g/mol |
IUPAC Name |
2-[(2-chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H10ClN3O2/c1-19-11-7-16-13(14)17(12(11)18)8-10-5-3-2-4-9(10)6-15/h2-5,7H,8H2,1H3 |
InChI Key |
UCXYQVVNWOJFMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N(C1=O)CC2=CC=CC=C2C#N)Cl |
Origin of Product |
United States |
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